(R)-2-Amino-2-methyl-pentanoic acid
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Overview
Description
®-2-Amino-2-methyl-pentanoic acid is an organic compound that belongs to the class of alpha-amino acids. It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, known as the alpha carbon. This compound is chiral, meaning it has a non-superimposable mirror image, and the ® configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-methyl-pentanoic acid can be achieved through various methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired ® configuration. Another method includes the resolution of racemic mixtures, where a racemic mixture of the compound is separated into its enantiomers using chiral reagents or chromatography techniques .
Industrial Production Methods: Industrial production of ®-2-Amino-2-methyl-pentanoic acid often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired amino acid in high yields. The fermentation broth is then subjected to purification processes to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-2-methyl-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the amino or carboxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids.
Scientific Research Applications
®-2-Amino-2-methyl-pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the biosynthesis of proteins and other biologically active compounds.
Medicine: It is investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: It is used in the production of food additives, supplements, and other industrial products
Mechanism of Action
The mechanism of action of ®-2-Amino-2-methyl-pentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound can also interact with receptors and transporters, modulating cellular functions and signaling pathways .
Comparison with Similar Compounds
L-Leucine: Another branched-chain amino acid with similar structural features.
L-Isoleucine: Shares a similar structure but differs in the position of the methyl group.
L-Valine: Another branched-chain amino acid with a similar structure but different side chain.
Uniqueness: ®-2-Amino-2-methyl-pentanoic acid is unique due to its specific ® configuration, which imparts distinct biochemical properties and interactions compared to its (S) enantiomer and other similar compounds. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-2-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGLYBWNNQMOW-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@](C)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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